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Introduction

AZD-8529 mesylate is a potent and selective positive allosteric modulator (PAM) of the
metabotropic glutamate receptor 2 (mGIuR2).[1][2] As a PAM, AZD-8529 does not activate the
MGIuR2 receptor directly but potentiates the effect of the endogenous ligand, glutamate.[3][4]
This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission,
which is implicated in a variety of central nervous system (CNS) disorders. Preclinical research
has explored the therapeutic potential of AZD-8529 across a range of conditions, including
schizophrenia, addiction, and Parkinson's disease.[5][6][7] This technical guide provides a
comprehensive overview of the preclinical pharmacology of AZD-8529, detailing its mechanism
of action, in vitro and in vivo activity, pharmacokinetics, and safety profile.

Mechanism of Action

AZD-8529 enhances the affinity and/or efficacy of glutamate at the mGIuR2 receptor.[1] The
MGIuUR2 receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl
cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (CAMP) levels.
These receptors are predominantly located on presynaptic terminals, where they function as
autoreceptors to inhibit the release of glutamate. By potentiating the action of glutamate at
these presynaptic autoreceptors, AZD-8529 effectively reduces excessive glutamate release in
the synapse.
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Caption: Mechanism of action of AZD-8529 at the presynaptic terminal.
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In Vitro Pharmacology

The in vitro profile of AZD-8529 demonstrates its high potency and selectivity for the mGIuR2

(fluorescence-based

assay)

receptor.
Parameter Value Species/Cell Line Reference
o o ) Recombinantly
Binding Affinity (Ki) 16 nM [1]
expressed mGIluR2
Potentiation of
Potency (EC50) 195 nM glutamate effect on [1][8]
mMGIuR2
MGIUR2 activity
potentiation
285 nM [2][8]

Efficacy (Emax)

110% (1.3-fold max

potentiation of Emax)

Potentiation of
glutamate effect on
mGIuR2

[1](8]

Selectivity

Weak PAM for
mGIuR5 (EC50 of 3.9

HM)

Recombinantly
expressed mGIuR5 in
HEK cells

[1]

Antagonism for
MGIuR8 (IC50 of 23

HM)

Recombinantly
expressed mGIuR8 in
HEK cells

[1]

No significant activity
at mGIuR1, 3,4, 6, 7

Recombinantly
expressed receptors
in HEK cells

[1](8]

Modest activity at 9 of
161 other receptors,
enzymes, or ion
channels at 10 uM

Broad pharmacology

panel

[1]

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8529.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8529.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4529372/
https://www.medchemexpress.com/azd-8529-mesylate.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4529372/
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8529.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4529372/
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8529.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8529.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8529.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4529372/
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8529.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Preclinical Efficacy

AZD-8529 has been evaluated in several animal models of CNS disorders, demonstrating a
range of potentially therapeutic effects.

Schizophrenia Models

In a murine model of schizophrenia, AZD-8529 reversed hyper-locomotion induced by
phencyclidine (PCP), a non-competitive NMDA receptor antagonist that mimics some
symptoms of schizophrenia.[1]

Animal Model Dosing Effect Reference
PCP-induced hyper- 57.8 to 115.7 mg/kg, Reversed hyper- 1]
locomotion in mice sc (alone) locomotion

5.8 mg/kg, sc (in
o ) Reversed hyper-
combination with an _ [1]
] ) ] locomotion
atypical antipsychotic)

Addiction Models

Preclinical studies in rodent and non-human primate models of addiction have shown that AZD-
8529 can reduce drug-seeking behavior.
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Animal Model Dosing Effect Reference

Decreased nicotine

Nicotine self- self-administration
administration in 0.3-3 mg/kg, i.m. without affecting food [718]
squirrel monkeys self-administration.[7]

[8]

Nicotine- and cue-
Reduced

0.3-3 mg/kg, i.m. reinstatement of [718]

induced reinstatement

of nicotine seeking in o )
) nicotine seeking.[7][8]
squirrel monkeys

Nicotine-induced o
. _ Decreased nicotine-
dopamine release in ) ) )
30 mg/kg, i.p. induced dopamine [2][8]

release.[2][8]

rat nucleus

accumbens

] Blocked cue-induced
Cue-induced alcohol _
o 20 and 40 mg/kg, s.c. reinstatement of [3]
seeking in rats _
alcohol seeking.[3]

Decreased cue-

] induced
Cue-induced )
, N methamphetamine
methamphetamine Not specified ) [9]
o seeking after
seeking in rats )
prolonged abstinence.

[9]

Parkinson's Disease Models

In a rat model of Parkinson's disease, AZD-8529 has shown efficacy in reducing L-DOPA-
induced dyskinesia (LID), a common side effect of long-term dopamine replacement therapy.
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Animal Model Dosing

Effect Reference

6-OHDA-lesioned rat

model of Parkinson's

0.1, 0.3, and 1 mg/kg
(in combination with L-

disease DOPA)

Significantly reduced

the severity of L-
DOPA-induced

abnormal involuntary
movements (AIMS) [5]
duration without

interfering with the
anti-parkinsonian

action of L-DOPA.[5]

MPTP-lesioned 0.1,0.3,1, and 10
mg/kg (in combination

with L-DOPA)

marmoset model of

Parkinson's disease

Reduced global

dyskinesia severity

and psychosis-like

behaviors, and

: . [10]
increased the duration

of the anti-

parkinsonian action of

L-DOPA.[10]

Experimental Protocols

In Vitro [35S]GTPYS Binding Assay

The potentiation of glutamate-induced mGIuR2 activation by AZD-8529 was assessed using a

[35S]GTPYS binding assay in membranes prepared from Chinese Hamster Ovary (CHO) cells

expressing human mGIuR2.
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Caption: Workflow for the in vitro [35S]GTPyS binding assay.

In Vivo Microdialysis in Rats
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To assess the effect of AZD-8529 on nicotine-induced dopamine release, in vivo microdialysis
was performed in the nucleus accumbens shell of freely moving rats.[7][8]

e Animal Preparation: Male Sprague-Dawley rats were surgically implanted with a
microdialysis guide cannula targeting the nucleus accumbens shell.

e Microdialysis Procedure: Following a recovery period, a microdialysis probe was inserted
through the guide cannula. The probe was continuously perfused with artificial cerebrospinal
fluid.

e Drug Administration: AZD-8529 (10 or 30 mg/kg, i.p.) or vehicle was administered 2 hours
before nicotine (0.4 mg/kg, s.c.) or vehicle.

o Sample Collection and Analysis: Dialysate samples were collected at regular intervals before
and after drug administration. Dopamine levels in the dialysate were quantified using high-
performance liquid chromatography with electrochemical detection (HPLC-ED).

Pharmacokinetics

Preclinical pharmacokinetic studies have demonstrated that AZD-8529 is orally bioavailable
and CNS penetrant.[1][2][6] In healthy human volunteers, AZD-8529 levels in the cerebrospinal
fluid (CSF) were found to be approximately half of the plasma free-fraction, indicating good
blood-brain barrier penetration.[1] A pharmacokinetic profile of AZD-8529 was also determined
in rats to inform dose selection for behavioral studies.[5][6]

Preclinical Safety and Tolerability

Preclinical safety studies of up to 3 months in duration have been conducted in rats and dogs.

[1]

o Rat: After 1 and 3 months of treatment, reversible effects on the testes were observed.
Cataracts were seen after 3 months of treatment, and mild effects on the liver and ovary
were reported at high doses.[1]

e Dog: Reversible effects on the testes were described after 3 months of treatment.[1]
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These preclinical safety findings prompted recommendations for careful monitoring of
reproductive organs, eyes, and liver in clinical studies with treatment durations exceeding 3
weeks.[1]

Conclusion

AZD-8529 mesylate is a potent and selective mGIuR2 positive allosteric modulator with a well-
characterized preclinical profile. It has demonstrated efficacy in a variety of animal models
relevant to schizophrenia, addiction, and Parkinson's disease. The compound exhibits
favorable pharmacokinetic properties, including CNS penetration. While preclinical safety
studies have identified some potential target organs for toxicity at high doses, the findings have
been used to inform clinical monitoring strategies. The comprehensive preclinical data package
for AZD-8529 has supported its progression into clinical development for various neurological
and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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